5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid, also known as CCT251545, is a chemical compound that belongs to the class of triazole carboxylic acids. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies as a potent inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in DNA damage response and cell cycle regulation.
Wirkmechanismus
CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and regulates the cell cycle by delaying the entry into mitosis until the DNA damage is repaired. 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid binds to the ATP-binding site of CHK1 and inhibits its activity, leading to the accumulation of DNA damage and cell cycle arrest. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound induces DNA damage and cell cycle arrest, leading to apoptosis of cancer cells. Additionally, 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid is its high potency and selectivity for CHK1 inhibition. This makes it a valuable tool for studying the role of CHK1 in cancer biology and for developing new cancer therapies. However, one of the limitations of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid in different types of cancer. Finally, the potential of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid as a combination therapy with other chemotherapeutic agents should be explored to maximize its antitumor activity.
Synthesemethoden
The synthesis of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid involves a multistep process that starts with the formation of a key intermediate compound, 4-(4-bromophenyl)-1-cyclopropyl-1H-1,2,3-triazole. This intermediate is then subjected to a series of reactions, including formylation, reduction, and carboxylation, to yield the final product. The synthesis of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been optimized to achieve high yields and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. Its mechanism of action involves the inhibition of CHK1, which leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cancer cell death.
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-7-8-1-5-10(6-2-8)16-12(9-3-4-9)11(13(18)19)14-15-16/h1-2,5-7,9H,3-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIRDWIBHBNJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=C(C=C3)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.